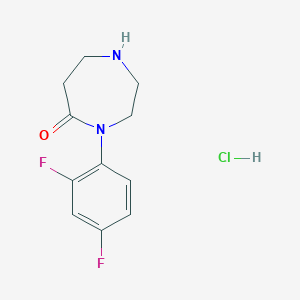

4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride

Description

4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride is a seven-membered diazepane ring derivative featuring a ketone group at position 5 and a 2,4-difluorophenyl substituent at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Structural confirmation relies on spectroscopic techniques (IR, NMR) and elemental analysis, consistent with related compounds .

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-10(9(13)7-8)15-6-5-14-4-3-11(15)16;/h1-2,7,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADMYGAIDHTAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is employed in biological studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.

Medicine: The compound is explored for its medicinal properties, including its potential use in the treatment of neurological disorders and as an anticonvulsant.

Industry: It is utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which 4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-(4-Fluorophenyl)-1,4-diazepan-5-one Hydrochloride (CAS 2098123-00-1)

- Key Difference : The aromatic substituent is a 4-fluorophenyl group instead of 2,4-difluorophenyl.

- Impact: The absence of the 2-fluorine atom reduces steric hindrance and alters electronic properties.

b) 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane Dihydrochloride (CAS 2126163-02-6)

- Key Difference : A methyl group replaces the ketone at position 5, and the compound exists as a dihydrochloride salt.

- Impact : The methyl group increases hydrophobicity, reducing hydrogen-bonding capacity compared to the ketone-containing analog. The dihydrochloride salt may enhance aqueous solubility but could alter pharmacokinetic profiles .

Functional Group and Salt Form Comparisons

| Property | 4-(2,4-Difluorophenyl)-1,4-diazepan-5-one HCl | 4-(4-Fluorophenyl)-1,4-diazepan-5-one HCl | 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane diHCl |

|---|---|---|---|

| Aromatic Substituent | 2,4-Difluorophenyl | 4-Fluorophenyl | 2,4-Difluorophenyl |

| Position 5 Functional Group | Ketone (C=O) | Ketone (C=O) | Methyl (-CH3) |

| Salt Form | Monohydrochloride | Monohydrochloride | Dihydrochloride |

| Hydrogen Bonding Capacity | High (C=O as acceptor) | High (C=O as acceptor) | Low (no C=O) |

- Ketone vs. Methyl Group : The ketone in the target compound and 4-(4-fluorophenyl) analog enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors) . The methyl group in CAS 2126163-02-6 limits such interactions, favoring passive diffusion in lipid-rich environments .

- Salt Forms: Monohydrochloride salts typically exhibit lower solubility than dihydrochlorides but may offer better stability in formulation .

Spectroscopic and Structural Insights

- IR Spectroscopy :

- The ketone group (C=O) in the target compound and 4-(4-fluorophenyl) analog shows strong absorption at 1663–1682 cm⁻¹ , absent in the methyl-substituted analog .

- The 2,4-difluorophenyl group introduces additional C-F stretching vibrations (~1100–1250 cm⁻¹), distinguishing it from the 4-fluorophenyl derivative .

- NMR Analysis :

- The diazepane ring protons exhibit distinct splitting patterns due to the electron-withdrawing effects of fluorine substituents. For example, the 2,4-difluorophenyl group deshields adjacent protons more significantly than the 4-fluorophenyl group .

Biological Activity

4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a diazepane ring with a difluorophenyl substituent, which may influence its pharmacological properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving bioavailability.

Anticancer Properties

Recent studies have indicated that 4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride exhibits anticancer activity . For instance, it has shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of specific signaling pathways crucial for cancer cell survival.

- Case Study : A study demonstrated that this compound induced apoptosis in FaDu cells more effectively than the reference drug bleomycin, suggesting its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound. It has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's.

- Research Findings : A derivative of this compound exhibited dual inhibition of AChE and BuChE, leading to improved cognitive functions in animal models . This suggests potential applications in treating Alzheimer's disease.

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

- Mechanism : The anti-inflammatory action is attributed to the compound's ability to inhibit the IKKb pathway, which plays a significant role in NF-κB activation and subsequent inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of 4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride is crucial for its therapeutic application. Studies indicate favorable absorption characteristics and moderate metabolic stability due to the presence of fluorine substituents.

| Property | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Metabolic Stability | Enhanced due to fluorine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.